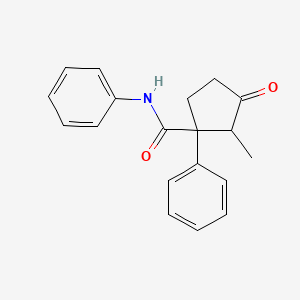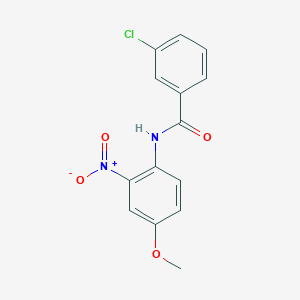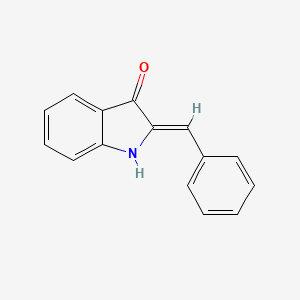
2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide, also known as CAS number 40547-16-6, is a chemical compound that belongs to the class of cyclopentanecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Wirkmechanismus
The mechanism of action of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which play a key role in the inflammatory response.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide. One study showed that this compound has potent anti-inflammatory effects in vivo, reducing the production of inflammatory cytokines and chemokines. Another study demonstrated that 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide has potent analgesic effects, reducing pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a valuable tool for investigating the mechanisms underlying pain and inflammation. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide. One potential direction is to investigate the potential of this compound as a lead compound for the development of new drugs for the treatment of pain and inflammation. Another direction is to investigate the mechanism of action of this compound in more detail, to gain a better understanding of how it exerts its anti-inflammatory and analgesic effects. Additionally, further studies are needed to investigate the safety and toxicity of this compound in vivo, to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide can be achieved by several methods. One of the most commonly used methods involves the reaction of 2-methylcyclopentanone with N,1-diphenylurea in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide as a white solid with a yield of around 70-80%.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide has shown potential applications in various scientific research fields. One of the most significant applications of this compound is in medicinal chemistry. Several studies have shown that 2-methyl-3-oxo-N,1-diphenylcyclopentanecarboxamide has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-methyl-3-oxo-N,1-diphenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-14-17(21)12-13-19(14,15-8-4-2-5-9-15)18(22)20-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTBIIFMNQEIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-5-{3-[(3-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5161645.png)
![N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5161646.png)
![diethyl 5-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5161650.png)

![N-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5161679.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B5161710.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5161715.png)


![N-{1-{[(3-hydroxypropyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5161737.png)
![5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5161739.png)
![3,5-dinitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5161750.png)